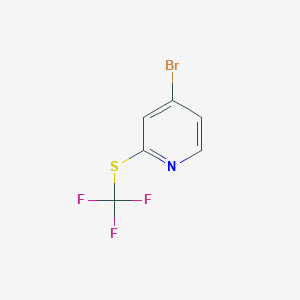

4-Bromo-2-((trifluoromethyl)thio)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(trifluoromethylsulfanyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NS/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOFSJBDQNMOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901271190 | |

| Record name | 4-Bromo-2-[(trifluoromethyl)thio]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204234-49-0 | |

| Record name | 4-Bromo-2-[(trifluoromethyl)thio]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-[(trifluoromethyl)thio]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 4 Bromo 2 Trifluoromethyl Thio Pyridine

Established Synthetic Pathways for 4-Bromo-2-((trifluoromethyl)thio)pyridine

Established methods for synthesizing this specific pyridine (B92270) derivative typically rely on the controlled, stepwise introduction of the two functional groups—the bromine atom and the trifluoromethylthio moiety—onto the pyridine core. The order and method of these introductions are critical for achieving the desired 4-bromo-2-thioether substitution pattern.

Regioselective Bromination Strategies for Pyridine Systems

The regioselective bromination of the pyridine ring is a fundamental step in many synthetic routes. The pyridine ring is electron-deficient, making it less reactive towards electrophilic substitution than benzene. Furthermore, the position of substitution is heavily influenced by the reaction conditions and any pre-existing substituents.

Direct electrophilic bromination of unsubstituted pyridine is often difficult and requires harsh conditions. For substituted pyridines, the directing effects of the substituents are paramount. The trifluoromethylthio group is strongly electron-withdrawing and is considered a meta-directing group. Therefore, direct bromination of a precursor like 2-((trifluoromethyl)thio)pyridine would be expected to yield the 5-bromo and/or 3-bromo isomers, not the desired 4-bromo product.

Consequently, more effective strategies often involve:

Bromination of Activated Pyridine Derivatives: A common approach is the bromination of pyridine-N-oxides. The N-oxide activates the ring towards electrophilic substitution, primarily at the 4-position. Subsequent deoxygenation of the N-oxide would yield the 4-bromopyridine (B75155) core.

Halogenation with Specific Reagents: Reagents such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are frequently used for the bromination of heterocyclic systems. google.com These reactions can proceed via radical pathways, especially with the use of radical initiators or UV light, which can sometimes provide alternative regioselectivities compared to purely electrophilic methods. google.com

Starting from Pre-brominated Precursors: A highly practical approach is to begin with a commercially available or readily synthesized pyridine already containing bromine at the desired C4 position, such as 4-bromopyridine or 2,4-dibromopyridine (B189624).

Introduction of the Trifluoromethylthio Moiety onto Pyridine Rings

The incorporation of the -SCF3 group is a key transformation that can be achieved through several distinct chemical approaches, categorized broadly as nucleophilic, electrophilic, or radical methods. magtech.com.cn

Nucleophilic Trifluoromethylthiolation: This is one of the most common methods, involving the reaction of a nucleophilic "-SCF3" source with an electrophilic pyridine ring.

Copper(I) trifluoromethanethiolate (CuSCF3): This reagent is widely used to introduce the -SCF3 group via nucleophilic aromatic substitution (SNAr) of a halide. tcichemicals.com For the synthesis of the target molecule, reacting 2,4-dibromopyridine with CuSCF3 could potentially yield this compound. The greater reactivity of halides at the 2- and 4-positions of the pyridine ring makes them susceptible to displacement.

Electrophilic Trifluoromethylthiolation: This approach involves reacting a nucleophilic pyridine derivative (such as an organometallic species) with an electrophilic "+SCF3" source.

Reagent Development: A variety of stable, easy-to-handle electrophilic trifluoromethylthiolating reagents have been developed to overcome the challenges of using the highly toxic and gaseous trifluoromethanesulfenyl chloride (CF3SCl). tcichemicals.comacs.org These modern reagents have significantly expanded the scope of electrophilic trifluoromethylthiolation. acs.orgepa.gov

| Reagent Name | Developer/Key Contributor | Typical Substrates | Reference |

|---|---|---|---|

| N-(Trifluoromethylthio)phthalimide | Rueping, Shen | β-ketoesters, indoles, boronic acids | tcichemicals.comacs.org |

| N-Trifluoromethylthiosaccharin | Shen | Electron-rich arenes, alcohols, amines, thiols | acs.orgacs.org |

| Billard's Reagents (e.g., N-Methyl-N-(trifluoromethylthio)aniline) | Billard, Langlois | Grignard reagents, organolithiums, alkenes | tcichemicals.comacs.org |

| Shibata's Reagent (Hypervalent iodonium (B1229267) ylide) | Shibata | Enamines, indoles, β-ketoesters | tcichemicals.com |

A synthetic strategy could involve the deprotonation of 4-bromopyridine at the 3-position followed by reaction with an electrophilic -SCF3 source, though this would lead to a different isomer. A more viable route would be a halogen-metal exchange of 2,4-dibromopyridine followed by quenching with an electrophilic reagent.

Sequential Functionalization Approaches in Pyridine Synthesis

The order of bromination and trifluoromethylthiolation is critical to the success of the synthesis. Two primary sequences can be envisioned:

Sequence A: Trifluoromethylthiolation followed by Bromination

Step 1: Introduction of the -SCF3 group at the 2-position of pyridine.

Step 2: Bromination of the resulting 2-((trifluoromethyl)thio)pyridine.

Analysis: This route is synthetically challenging. The -SCF3 group is strongly deactivating and meta-directing. Therefore, electrophilic bromination in Step 2 would preferentially occur at the 5- and 3-positions, making the synthesis of the 4-bromo isomer highly problematic.

Sequence B: Bromination followed by Trifluoromethylthiolation

Step 1: Preparation of a pyridine ring with bromine at the C4 position and a suitable leaving group (e.g., another bromine or chlorine) at the C2 position. A common starting material would be 2,4-dibromopyridine or 2-chloro-4-bromopyridine.

Step 2: Selective introduction of the -SCF3 group at the C2 position.

Analysis: This is a more logical and controllable pathway. The 2-position of a pyridine ring is generally more activated toward nucleophilic attack than the 3- or 4-positions (when the 4-position is not activated by an N-oxide). Therefore, reacting 2,4-dibromopyridine with a nucleophilic reagent like CuSCF3 would likely lead to selective substitution at the C2 position, leaving the C4 bromine intact.

This sequential approach, starting with a dihalogenated pyridine, represents the most established and rational pathway to this compound. acs.org

Novel and Evolving Synthetic Approaches to this compound

Modern synthetic chemistry offers powerful new tools that are increasingly applied to the synthesis of complex fluorinated molecules. Transition metal catalysis and photoredox catalysis provide milder and often more efficient alternatives to traditional methods.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly with palladium and copper, has revolutionized the formation of carbon-sulfur bonds.

Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions are particularly effective for trifluoromethylthiolation. It has been demonstrated that aryl bromides and iodides can undergo efficient trifluoromethylthiolation using a copper catalyst. nih.gov

A plausible synthesis for the target compound would involve the reaction of 2,4-dibromopyridine with a suitable -SCF3 source, such as AgSCF3 or Me4NSCF3, in the presence of a copper catalyst. A reported system for similar transformations uses CuBr as the catalyst and 1,10-phenanthroline (B135089) as a ligand, with reactions proceeding at moderate to room temperature. nih.gov The higher reactivity of the C2-Br bond towards oxidative addition/nucleophilic substitution would favor the desired regioselectivity.

Palladium-Catalyzed C-H Functionalization: While cross-coupling of aryl halides is well-established, a more advanced strategy is the direct C-H trifluoromethylthiolation of a C-H bond, guided by a directing group. Palladium-catalyzed methods have been developed for the directed C–H trifluoromethylthiolation of arenes. acs.org For the target molecule, one could envision a scenario where 4-bromopyridine is subjected to a Pd-catalyzed C-H activation at the 2-position, followed by reaction with an -SCF3 source. This remains a cutting-edge area of research.

| Metal Catalyst | SCF3 Source | Substrate | Key Features | Reference |

|---|---|---|---|---|

| CuBr / 1,10-phenanthroline | AgSCF3 | Aryl Iodides/Bromides | Can proceed at room temperature; often requires a directing group for high efficiency. | nih.gov |

| Pd(OAc)2 | N-Trifluoromethylthiosaccharin | Arenes with directing groups | Direct C-H bond activation; offers high regioselectivity. | acs.org |

Photoredox Catalysis in the Synthesis of Thioether Compounds

Visible-light photoredox catalysis has emerged as a powerful method for generating reactive radical species under exceptionally mild conditions. This technology is well-suited for the formation of C-S bonds.

The core principle involves a photocatalyst that, upon absorbing visible light, can initiate a single-electron transfer (SET) process. This can be used to generate a trifluoromethylthio radical (•SCF3) from a stable precursor.

Radical Generation: Reagents like N-trifluoromethylthiosaccharin have been successfully used as a source of the •SCF3 radical under photoredox conditions with photocatalysts such as fac-[Ir(ppy)3]. nih.gov

Reaction with Pyridines: Once generated, the electrophilic •SCF3 radical could, in principle, react with a pyridine derivative. A potential, though yet to be specifically reported, route to this compound could involve the reaction of the •SCF3 radical with a suitably activated 4-bromopyridine derivative. More established photoredox methods involve the difunctionalization of alkenes, but the extension to heteroaromatic C-H functionalization is an active area of development. nih.govresearchgate.net The mild conditions of photoredox catalysis make it an attractive future strategy for synthesizing complex molecules like the title compound. nih.govyoutube.com

Sustainable and Green Chemistry Principles in Synthetic Route Design

The synthesis of complex heterocyclic molecules like this compound is increasingly being scrutinized through the lens of green and sustainable chemistry. The core principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of synthesizing substituted pyridines, several green strategies are being explored.

One key area of focus is the use of environmentally benign solvents. Traditional organic solvents are often volatile, toxic, and flammable. Research has shown that pyridine and its derivatives can sometimes act as greener solvent alternatives due to their relatively high boiling points and low volatility biosynce.com. Furthermore, functionalized pyridines can be designed for use in biphasic systems, which simplifies product separation and solvent recycling, thereby reducing energy-intensive distillation steps biosynce.com. Another approach is the use of microwave-assisted synthesis, which is recognized as a green chemistry tool because it can dramatically shorten reaction times, reduce side reactions, and lower energy consumption, often leading to higher yields and purer products nih.govacs.org.

The principle of atom economy, which maximizes the incorporation of all materials used in the process into the final product, is also paramount. Direct C-H functionalization is an exemplary strategy in this regard, as it avoids the use of pre-functionalized substrates, thus reducing synthetic steps and waste generation rsc.org. For pyridine synthesis, novel solvent- and halide-free, atom-economical methods are being developed, such as the reaction of pyridine N-oxides with dialkylcyanamides to produce substituted ureas rsc.org.

Moreover, the sourcing of starting materials is a critical component of sustainable synthesis. There is growing interest in producing pyridines from renewable feedstocks like glycerol (B35011) or other biomass-derived materials through thermo-catalytic processes, which presents a sustainable alternative to petroleum-based precursors nih.govacs.org.

Table 1: Application of Green Chemistry Principles in Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine-related Synthesis | Benefit | Source(s) |

|---|---|---|---|

| Use of Safer Solvents | Utilizing pyridine derivatives as solvents in biphasic systems. | Reduced need for volatile organic compounds (VOCs); easier separation and recycling. | biosynce.com |

| Energy Efficiency | Employing microwave irradiation for multicomponent reactions to form pyridine rings. | Significantly reduced reaction times (minutes vs. hours) and lower energy consumption. | nih.govacs.org |

| Atom Economy | Direct C-H functionalization of pyridine N-oxides. | Avoids pre-functionalization steps, minimizing waste and increasing efficiency. | rsc.orgrsc.org |

| Use of Renewable Feedstocks | Thermo-catalytic conversion of glycerol and ammonia (B1221849) into pyridines. | Reduces reliance on fossil fuels and utilizes a renewable resource. | nih.govacs.org |

| Waste Prevention | Transition-metal-free reactions for C-S bond formation. | Avoids toxic metal catalysts and reduces hazardous waste streams. | acs.org |

Precursors and Starting Materials in the Synthesis of this compound

The synthesis of a multi-substituted heterocycle such as this compound can be approached through several strategic routes, each defined by its key precursors. As no direct synthesis is prominently published, plausible pathways are inferred from established reactions on pyridine systems. A common strategy involves the sequential functionalization of a pyridine core.

A highly feasible route begins with a dihalogenated pyridine, which serves as a versatile scaffold. Precursors like 2,4-dibromopyridine or 4-bromo-2-chloropyridine are ideal starting points. The subsequent key transformation is a nucleophilic aromatic substitution (SNAr) to introduce the trifluoromethylthio moiety nih.gov. This reaction leverages the electron-deficient nature of the pyridine ring, which activates the C2 and C4 positions for nucleophilic attack youtube.comsemanticscholar.org. The trifluoromethylthiolate anion (-SCF3) acts as the nucleophile. This nucleophile can be generated from various precursors, including the stable and easily handled (trifluoromethyl)trimethylsilane (TMSCF3) in the presence of an oxidant and a fluoride (B91410) source, or from pre-formed copper complexes like (bpy)CuSCF3 nih.govrsc.org.

An alternative strategy involves starting with a pyridine ring that is already functionalized at the 2-position. For instance, the synthesis could commence with 2-mercaptopyridine . This precursor would first undergo trifluoromethylation at the sulfur atom, followed by a regioselective bromination at the C4 position. However, controlling the regioselectivity of bromination on a substituted pyridine presents significant challenges.

Another pathway could utilize a precursor like 2-bromo-4-(trifluoromethyl)pyridine or 2-chloro-4-(trifluoromethyl)pyridine mdpi.comnih.gov. In this case, the trifluoromethyl group is already in place, and the synthesis would require the conversion of the C2-bromo or C2-chloro group into the desired trifluoromethylthio ether. This could potentially be achieved through a substitution reaction, although this is less direct for installing a thioether compared to starting with a thiol or using a dedicated trifluoromethylthiolating agent.

Table 2: Potential Precursors for the Synthesis of this compound

| Precursor | Role in Synthesis | Synthetic Strategy | Source(s) |

|---|---|---|---|

| 2,4-Dihalopyridine (e.g., 2,4-dibromopyridine) | Pyridine backbone with leaving groups at C2 and C4 positions. | Nucleophilic aromatic substitution (SNAr) with a -SCF3 source. | nih.govyoutube.com |

| (Trifluoromethyl)trimethylsilane (TMSCF3) | Nucleophilic CF3 source. | Used with an oxidant to generate a trifluoromethylthiolating agent for reaction with a thiol or disulfide intermediate. | acs.orgnih.gov |

| (bpy)CuSCF3 | Trifluoromethylthiolating reagent. | Copper-mediated cross-coupling with an iodo- or bromopyridine precursor. | rsc.org |

| 4-Bromo-2-iodopyridine | Pyridine backbone with differentiated halogens. | Allows for selective cross-coupling at the more reactive C-I bond to introduce the SCF3 group. | rsc.org |

| Pyridine N-oxide | Activated pyridine intermediate. | Used to direct electrophilic bromination to the C4 position before introducing the C2 substituent. | acs.orgtcichemicals.comresearchgate.net |

Reactivity and Reaction Mechanisms of 4 Bromo 2 Trifluoromethyl Thio Pyridine

Electrophilic Aromatic Substitution Dynamics on the Pyridine (B92270) Ring System

Electrophilic aromatic substitution (SEAr) reactions on pyridine are substantially slower than on benzene. This reduced reactivity is due to the high electronegativity of the ring nitrogen atom, which withdraws electron density from the ring carbons. wikipedia.orgyoutube.com Furthermore, under the acidic conditions often required for SEAr (e.g., nitration or sulfonation), the basic pyridine nitrogen is readily protonated or coordinates to a Lewis acid catalyst. wikipedia.orgrsc.org This creates a pyridinium (B92312) species, which is even more strongly deactivated towards attack by an incoming electrophile.

In the case of 4-Bromo-2-((trifluoromethyl)thio)pyridine, the ring is rendered exceptionally electron-poor. This is due to the combined deactivating effects of three features:

The pyridine nitrogen .

The bromo substituent , which is a deactivating group.

The trifluoromethylthio (-SCF₃) group , which is a powerful electron-withdrawing group. youtube.com

The Hammett substituent constants, which quantify the electronic influence of a substituent, underscore the potent deactivating nature of the -SCF₃ group (σ_meta ≈ +0.40, σ_para ≈ +0.50). acs.orglibretexts.org Consequently, direct electrophilic aromatic substitution on the remaining C-H positions (C3 and C5) of this compound is considered highly unfavorable and would likely require exceptionally harsh reaction conditions with poor prospective yields. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Bromo Functionality

The electron-deficient nature of the pyridine ring, which hinders electrophilic substitution, conversely activates it for nucleophilic aromatic substitution (SNAr). wikipedia.org This pathway is a primary mode of reactivity for this compound, allowing for the displacement of the bromide at the C4 position.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. wikipedia.org In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net In the second, faster step, the leaving group (bromide) is expelled, and aromaticity is restored to yield the substitution product.

For this compound, the attack of a nucleophile (Nu⁻) occurs at the C4 position. The reaction is facilitated by the ability of the ring nitrogen and the electron-withdrawing -SCF₃ group to stabilize the negative charge of the Meisenheimer intermediate.

The scope of SNAr reactions on halopyridines is broad, encompassing a variety of nucleophiles. Based on studies of analogous systems, this compound is expected to react with a range of nucleophiles under appropriate conditions. sci-hub.se

| Nucleophile Class | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| Oxygen Nucleophiles | Alkoxides (e.g., NaOMe), Phenoxides (e.g., NaOPh) | Alkoxy, Aryloxy |

| Sulfur Nucleophiles | Thiolates (e.g., NaSPh) | Arylthio |

| Nitrogen Nucleophiles | Ammonia (B1221849), Primary/Secondary Amines (e.g., Piperidine) | Amino, Alkylamino, Dialkylamino |

| Carbon Nucleophiles | Enolates, Cyanide | Alkyl, Cyano |

The reactivity of halopyridines in SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs). nih.gov These groups activate the ring towards nucleophilic attack and, more importantly, stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step. researchgate.net

The trifluoromethylthio (-SCF₃) group is a potent EWG, primarily through its strong inductive effect. Its presence at the C2 position of this compound works in concert with the inherent electron-withdrawing character of the pyridine nitrogen to strongly activate the C4 position for nucleophilic attack. The bromide at C4 is para to the ring nitrogen and meta to the -SCF₃ group. Both positions provide activation for the displacement of the leaving group. This synergistic activation makes the C4-Br bond highly susceptible to cleavage by nucleophiles, ensuring high regioselectivity for substitution at this position.

Cross-Coupling Reactions Utilizing the Bromo Functionality

The carbon-bromine bond in this compound serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

By analogy with other electron-deficient bromopyridines, this compound is expected to be an excellent substrate for Suzuki-Miyaura couplings. nih.govnih.govmdpi.com A variety of aryl- and heteroarylboronic acids can be used to synthesize a diverse array of 4-aryl-2-((trifluoromethyl)thio)pyridine derivatives.

| Boronic Acid | Pd Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | Good | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Na₂CO₃ | DME/H₂O | Moderate-Good | mdpi.com |

| Thiophen-3-ylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Toluene/EtOH/H₂O | 88 | nih.gov |

| Potassium vinyltrifluoroborate | PdCl₂(dppf) | - | K₂CO₃ | THF/H₂O | Good | nih.gov |

Note: Yields are generalized from studies on analogous bromopyridine substrates and are representative.

The Stille reaction provides another powerful method for C-C bond formation by coupling an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. numberanalytics.com A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups, making it particularly useful in complex molecule synthesis. nih.govnih.gov

The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination. libretexts.org Additives such as copper(I) salts are sometimes used to facilitate the transmetalation step, which is often rate-limiting. youtube.com this compound is a suitable electrophile for Stille couplings with various organostannanes, including aryl-, heteroaryl-, and vinylstannanes, to create diverse molecular architectures.

| Organostannane | Pd Catalyst | Ligand | Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(OAc)₂ | XPhos | CsF | t-BuOH | Good | nih.gov |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | - | Toluene | High | libretexts.org |

| Tributyl(2-furyl)stannane | Pd₂(dba)₃ | P(o-tol)₃ | - | THF | High | nih.gov |

| Tributyl(allyl)stannane | CuI (catalyst) | - | Cs₂CO₃ | DMF | Good-Excellent | nih.gov |

Note: This table shows general conditions for Stille couplings. The reaction with CuI as the sole catalyst is a specific variant of the traditional palladium-catalyzed process.

Sonogashira, Negishi, and Heck Coupling Research in Pyridine Functionalization

The carbon-bromine bond at the C-4 position of the pyridine ring is a prime handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. These reactions are fundamental for elaborating the pyridine core.

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For this compound, this reaction would involve coupling with an alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base to yield a 4-alkynyl-2-((trifluoromethyl)thio)pyridine. organic-chemistry.org The reaction proceeds under mild conditions and is tolerant of many functional groups. wikipedia.org The reactivity of aryl halides in Sonogashira couplings generally follows the order I > Br > Cl. wikipedia.org

The Negishi coupling is another powerful tool that couples an organozinc compound with an organohalide. orgsyn.orgorgsyn.org In this context, the bromopyridine derivative can be coupled with a variety of organozinc reagents. Alternatively, this compound could first be converted into an organozinc species via halogen-metal exchange and then coupled with another aryl or vinyl halide. The reaction demonstrates high functional group tolerance. orgsyn.org Bromo-substituted pyridines are commonly and effectively used as coupling partners in Negishi reactions. orgsyn.org

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.orgresearchgate.net The reaction of this compound with an alkene, catalyzed by a palladium complex in the presence of a base, would yield the corresponding 4-vinylpyridine (B31050) derivative. mdpi.com This method is widely used for the direct attachment of olefinic groups to aromatic rings. mdpi.com

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) | 4-Alkynylpyridine |

| Negishi | Organozinc (R-ZnX) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 4-Aryl/Alkyl/Vinylpyridine |

| Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst (e.g., Pd(OAc)₂ with phosphine (B1218219) ligands), Base (e.g., Et₃N, K₂CO₃) | 4-Vinylpyridine |

C-H Activation and Functionalization Strategies Adjacent to the Pyridine Core

Direct functionalization of C-H bonds is an atom-economical strategy for modifying heterocyclic systems. nih.govrsc.org For this compound, the C-H bonds at the C-3 and C-5 positions are potential targets. The coordinating ability of the pyridine nitrogen can, however, pose a challenge by deactivating catalysts. eurekaselect.com

Recent strategies have emerged to achieve regioselective C-H functionalization, particularly at the C-3 position. One approach involves the temporary dearomatization of the pyridine ring. nih.gov For instance, borane-catalyzed hydroboration or hydrosilylation can generate nucleophilic dihydropyridine (B1217469) or N-silyl enamine intermediates, respectively. nih.govresearchgate.netchemrxiv.org These activated intermediates can then react with electrophiles. Subsequent oxidative aromatization re-forms the pyridine ring, now functionalized at the C-3 position. nih.govresearchgate.net This method allows for the introduction of various groups, including trifluoromethyl and cyano groups, into the pyridine core. researchgate.netresearchgate.net Such strategies could potentially be applied to this compound to achieve functionalization at the C-3 or C-5 positions, which are adjacent to the core nitrogen atom.

Reactivity of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF₃) group is a significant pharmacophore known for its high lipophilicity and metabolic stability. Its reactivity is primarily centered on the sulfur atom, while the trifluoromethyl moiety is generally robust.

Oxidation Reactions of the Sulfur Atom and Derivatization

The sulfur atom in the trifluoromethylthio group can be selectively oxidized to form trifluoromethylsulfinyl (-S(O)CF₃) and trifluoromethylsulfonyl (-S(O)₂CF₃) derivatives. These transformations can modulate the electronic and steric properties of the molecule. A simple and efficient protocol for the oxidation of aryl trifluoromethyl sulfides to their corresponding sulfoxides involves using a system of trifluoroacetic acid (TFA) and aqueous hydrogen peroxide. researchgate.net This method often prevents over-oxidation to the sulfone. researchgate.net Another approach utilizes trifluoroperacetic acid (TFPAA), prepared in situ, for a selective and high-yielding conversion of -SCF₃ to -S(O)CF₃. researchgate.net

| Reagent | Product | Key Feature |

|---|---|---|

| H₂O₂ / Trifluoroacetic Acid | Trifluoromethylsulfinylpyridine | Selective oxidation, minimizes over-oxidation to sulfone. researchgate.net |

| Trifluoroperacetic Acid (TFPAA) | Trifluoromethylsulfinylpyridine | Efficient and selective conversion to sulfoxide. researchgate.net |

| Stronger Oxidizing Conditions | Trifluoromethylsulfonylpyridine | Full oxidation of the sulfur atom. |

Transformations and Manipulations Involving the CF₃ Moiety

The trifluoromethyl (CF₃) group is exceptionally stable due to the strength of the carbon-fluorine bonds. Direct chemical transformations of the CF₃ group on an aromatic ring are challenging and not commonly reported. Its primary role in synthetic chemistry is often as a bioisostere for other groups, like a methyl group, to enhance properties such as metabolic stability and binding affinity. researchgate.net The substitution of a methyl group with a trifluoromethyl group can significantly impact bioactivity, although the effect is not universally positive. researchgate.net Therefore, in the context of this compound, the CF₃ moiety is generally considered an inert but influential part of the molecule rather than a reactive handle for further derivatization.

Radical Reactions and Photochemical Pathways of Bromopyridines

The C-Br bond in bromopyridines can be cleaved homolytically under radical or photochemical conditions to generate a pyridyl radical. This reactive intermediate can participate in various synthetic transformations. For instance, radical cyclization of appropriately substituted bromopyridines using radical initiators like AIBN and a mediator such as tris(trimethylsilyl)silane (B43935) (TTMSS) is a known method for constructing polycyclic heteroaromatic systems. beilstein-journals.org

Photoredox catalysis offers another mild pathway for the functionalization of heteroarenes. princeton.edu Light-induced processes can generate radical species that lead to C-C bond formation. researchgate.net For this compound, photostimulated reactions could potentially lead to the formation of a C-4 pyridyl radical, which could then be trapped by a radical acceptor to form a new bond, providing an alternative to metal-catalyzed cross-coupling.

Metalation and Lithiation Strategies for Pyridine Ring Functionalization

Metalation is a crucial strategy for the regioselective functionalization of pyridines. For this compound, two primary pathways exist: halogen-metal exchange and directed ortho-metalation (DoM).

Halogen-metal exchange involves the reaction of the C-Br bond with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium, at low temperatures. This process would swap the bromine atom for a lithium atom, generating a 4-lithiated-2-((trifluoromethyl)thio)pyridine intermediate. This potent nucleophile can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C-4 position. This is a common and effective strategy for functionalizing bromo-substituted pyridines. researchgate.net

Directed ortho-metalation (DoM) relies on a directing group to guide a strong base to deprotonate an adjacent C-H bond. baranlab.org In pyridine systems, both the ring nitrogen and other substituents can act as directing groups. znaturforsch.com For this compound, deprotonation could potentially occur at the C-3 or C-5 positions. The use of lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), is common for the deprotonation of pyridines bearing electron-withdrawing or halogen substituents. znaturforsch.comresearchgate.net Studies on 2-bromo-4-methoxypyridine (B110594) have shown that lithiation can be selectively achieved at the C-3 position using LTMP. semanticscholar.org This suggests that direct deprotonation of this compound is a feasible route to functionalize the C-3 or C-5 positions, complementing the reactivity at the C-4 position.

Strategic Utility of 4 Bromo 2 Trifluoromethyl Thio Pyridine As a Synthetic Intermediate

Construction of Advanced Pyridine-Containing Scaffolds in Organic Synthesis

There is no specific information available in the scientific literature regarding the use of 4-Bromo-2-((trifluoromethyl)thio)pyridine for the construction of advanced pyridine-containing scaffolds. While analogous compounds such as 4-bromo-2-(trifluoromethyl)pyridine are utilized as building blocks in organic synthesis, the specific reactivity and synthetic utility of the trifluoromethylthio-substituted variant have not been documented.

The synthesis of fused heterocyclic ring systems using this compound as a precursor has not been described in the available literature. Methodologies for creating fused rings, such as intramolecular cyclizations or transition-metal-catalyzed annulations, have not been applied to this specific substrate.

Synthesis of Complex Organic Molecules

The role of this compound in the synthesis of complex organic molecules is not documented. Its potential as a key intermediate in multi-step synthetic sequences remains unexplored.

There are no published reports on the application of this compound or its derivatives in the field of asymmetric synthesis. Its use in creating chiral molecules or as a ligand for asymmetric catalysis has not been investigated.

A review of total synthesis literature does not reveal any instances where this compound has been employed as a strategic intermediate for the construction of natural products or other complex target molecules.

Development of Agrochemical Research Leads via Synthetic Methodology

While trifluoromethylpyridine moieties are of significant interest in agrochemical research, there is no specific information linking this compound to the development of new agrochemical leads. Research on its potential herbicidal, fungicidal, or insecticidal properties, or its use as a scaffold for such compounds, has not been published.

Design and Synthesis of Pyridine-Based Herbicidal Precursors

The strategic use of this compound as a key intermediate in the synthesis of novel herbicidal precursors is a specialized area of agrochemical research. The molecular architecture of this compound offers a unique combination of reactive sites and functional groups that are desirable for creating complex herbicidal agents. The trifluoromethylthio (-SCF3) group is a strong electron-withdrawing moiety, which can significantly influence the electronic properties of the pyridine (B92270) ring and, consequently, the biological activity of the final product. The bromine atom at the 4-position serves as a versatile synthetic handle, allowing for the introduction of various other functional groups through cross-coupling reactions or nucleophilic substitutions.

However, a detailed review of available scientific literature and patent databases did not yield specific examples or dedicated research studies on the application of this compound for the design and synthesis of pyridine-based herbicidal precursors. While the broader class of trifluoromethylpyridines is extensively used in agrochemicals, research explicitly detailing the synthetic routes from this particular thio-substituted precursor to active herbicidal compounds is not publicly documented. nih.govacs.org

Core Structure Synthesis for Fungicidal and Insecticidal Research Compounds

The incorporation of the this compound scaffold into molecules designed for fungicidal and insecticidal applications is of interest due to the known bioactivity of fluorinated pyridine derivatives. acs.orgresearchgate.net The trifluoromethylthio group, in particular, can enhance the lipophilicity and metabolic stability of a compound, properties that are often crucial for potent pesticides. The bromo-substituent provides a convenient point for chemical modification, enabling the synthesis of a diverse library of compounds for biological screening.

Despite the theoretical potential of this compound as a core structure, a thorough search of scientific literature reveals a lack of specific published research detailing its use in the synthesis of fungicidal or insecticidal compounds. Studies on related trifluoromethyl-pyridines are common, but research that specifically utilizes the this compound intermediate as a foundational building block for new fungicides or insecticides is not available in the public domain. nih.gov

Contributions to Material Science Research through Precursor Synthesis

Pyridine-Based Monomers for Polymer and Oligomer Synthesis

In material science, functionalized pyridine rings are valuable components for creating polymers and oligomers with specific electronic or physical properties. The this compound molecule is a candidate for such applications. The bromine atom can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), which are fundamental methods for polymer synthesis. This would allow for the incorporation of the electron-deficient pyridine-trifluoromethylthio unit into a polymer backbone, potentially creating materials with interesting charge-transport or thermal properties.

However, there is no specific research documented in the scientific literature that describes the synthesis of pyridine-based monomers from this compound or their subsequent polymerization. The potential application of this compound in polymer and oligomer synthesis remains a theoretical concept without published experimental validation.

Precursors for Optoelectronic Materials Research

The electronic properties of this compound, stemming from the electron-deficient pyridine ring and the highly electronegative trifluoromethylthio group, make it an attractive precursor for the synthesis of optoelectronic materials. Such materials are used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromo-functionality allows for the extension of conjugation through cross-coupling reactions, a key strategy in designing molecules with desired energy levels (HOMO/LUMO) for electronic applications.

A comprehensive search of material science and chemistry databases, however, did not uncover any published studies where this compound is used as a precursor for optoelectronic materials. Its potential in this field has not yet been explored or reported in peer-reviewed literature.

Ligand Design and Coordination Chemistry Research

Components for Metal-Organic Frameworks (MOFs) Research

Following a comprehensive review of available scientific literature and chemical databases, no specific research or applications detailing the use of this compound as a direct synthetic intermediate for the construction of Metal-Organic Frameworks (MOFs) have been identified.

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The rational design and synthesis of MOFs rely on the careful selection of both the metallic nodes and the organic linkers to achieve desired structures and functionalities. While pyridine-containing molecules are frequently employed as ligands in MOF synthesis due to the coordinating ability of the nitrogen atom, and fluorinated ligands are of interest for tuning the properties of MOFs, the specific compound this compound does not appear in the current body of published research in this context.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on its role in MOF research as no such data is publicly available. Further research would be required to explore the potential of this compound as a ligand or precursor in the synthesis of novel MOFs.

Computational and Theoretical Investigations of 4 Bromo 2 Trifluoromethyl Thio Pyridine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to determine the electron distribution and the nature of chemical bonds.

For 4-Bromo-2-((trifluoromethyl)thio)pyridine, calculations would reveal the influence of the electron-withdrawing trifluoromethyl (-CF3) and bromo (-Br) groups on the pyridine (B92270) ring. The electronegative fluorine and bromine atoms are expected to significantly polarize the molecule. The sulfur atom in the thioether linkage also plays a crucial role in the electronic landscape.

Key findings from studies on similar substituted pyridines suggest that the C-S bond and the C-Br bond will have significant covalent character, while the C-F bonds will be highly polarized. The aromaticity of the pyridine ring is expected to be slightly perturbed by the substituents but will remain largely intact.

Table 1: Calculated Bond Lengths and Angles for a Representative Substituted Pyridine (Note: Data is illustrative and based on typical values for similar structures calculated at the B3LYP/6-311G(d,p) level of theory.)

| Parameter | Calculated Value |

| C-Br Bond Length | 1.91 Å |

| C-S Bond Length | 1.78 Å |

| S-CF3 Bond Length | 1.85 Å |

| C-N-C Angle | 117.5° |

| C-C-Br Angle | 119.8° |

| C-C-S Angle | 121.0° |

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

DFT is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost for studying the reactivity of organic molecules.

DFT calculations can map out the potential energy surface for chemical reactions involving this compound. This allows for the prediction of the most likely reaction pathways and the identification of transition state structures and their associated energy barriers. For instance, in nucleophilic aromatic substitution reactions, DFT can be used to determine whether a nucleophile would preferentially attack at the 4-position (displacing the bromine) or other positions on the pyridine ring. The calculations would involve locating the transition state for each possible pathway and comparing their activation energies.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring, with significant contributions from the carbon atoms bearing the bromo and trifluoromethylthio groups.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative potential, while the areas around the hydrogen atoms and the bromine atom would exhibit positive potential.

Table 2: Calculated FMO Energies for a Representative Substituted Pyridine (Note: Data is illustrative and based on typical values for similar structures.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, MD simulations can be used to study the rotational dynamics of the trifluoromethyl group and the thioether linkage. These simulations can also reveal how the molecule interacts with solvent molecules or other molecules in a condensed phase, providing information on intermolecular forces such as van der Waals interactions and dipole-dipole interactions.

Structure-Reactivity Relationship Studies and Predictive Modeling

By systematically modifying the structure of this compound in silico (e.g., changing the halogen at the 4-position or altering the substituent at the 2-position) and calculating various electronic and steric parameters, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the reactivity or other properties of related compounds without the need for further extensive calculations.

Theoretical Spectroscopic Property Predictions for Mechanistic Elucidation

Computational methods can predict various spectroscopic properties, which can be invaluable for confirming the structure of a compound and for elucidating reaction mechanisms.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ¹H, ¹³C, ¹⁹F) can be compared with experimental spectra to confirm the structure of this compound. Discrepancies between calculated and experimental shifts can point to specific structural or electronic features.

Vibrational Frequencies: The calculation of vibrational frequencies (corresponding to Infrared and Raman spectra) is another powerful tool for structure confirmation. Each vibrational mode corresponds to a specific motion of the atoms in the molecule. The calculated frequencies can be compared to experimental IR and Raman spectra.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Substituted Pyridine (Note: Data is illustrative and based on typical values for similar structures.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-F Stretch | 1100-1350 |

| C=N Stretch (Pyridine Ring) | 1550-1650 |

| C-S Stretch | 600-800 |

| C-Br Stretch | 500-650 |

Future Research Directions and Emerging Trends for 4 Bromo 2 Trifluoromethyl Thio Pyridine

Exploration of Unconventional Reactivity Modes and Novel Transformations

Future investigations are poised to move beyond standard cross-coupling and nucleophilic aromatic substitution reactions to explore more novel transformations of 4-bromo-2-((trifluoromethyl)thio)pyridine. One promising area is the exploration of ring transformation reactions, where the pyridine (B92270) nucleus itself is altered. Research into pyrimidine-to-pyridine conversions has demonstrated the feasibility of transforming one heterocyclic system into another, suggesting that the pyridine ring in the target molecule could potentially be converted into other complex heterocyclic or even carbocyclic systems under specific conditions. clockss.org

Another emerging trend is the use of decarboxylative functionalization reactions. For instance, methods for the decarboxylative trifluoromethylthiolation of lithium pyridylacetates have been developed, affording pyridine derivatives with a trifluoromethylthio group. beilstein-journals.org Future work could explore analogous reactions where the bromine atom on this compound is first converted to a carboxylate or a related group, which is then used as a linchpin for introducing new functionalities via unconventional, catalyst-free decarboxylative pathways. This approach could provide access to derivatives that are difficult to synthesize through traditional cross-coupling chemistry.

Furthermore, exploiting the distinct electronic properties of the two substituents (bromo and trifluoromethylthio) could lead to selective and unconventional reactivity. Research could focus on developing conditions for tandem reactions where both the C-Br and C-S bonds are sequentially or concertedly functionalized in a single pot, leading to rapid increases in molecular complexity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of continuous-flow chemistry is a significant trend for the synthesis and functionalization of complex molecules, offering enhanced safety, scalability, and precision over traditional batch methods. For a compound like this compound, whose synthesis may involve hazardous reagents or intermediates, flow chemistry presents a compelling path forward. Future research will likely focus on developing robust flow-based syntheses of the core structure itself. Mechanistic investigations into related photocatalytic trifluoromethylations have successfully used continuous-flow microreactors to handle gaseous reagents safely and determine key reaction parameters with high precision. tue.nl This methodology could be adapted for the trifluoromethylthiolation step in the synthesis of the title compound.

Beyond its synthesis, automated flow platforms can be used for the rapid generation of derivative libraries. By immobilizing a catalyst or reagent within a packed-bed reactor, streams of this compound and various coupling partners can be passed through to generate a multitude of new analogues. This high-throughput approach accelerates the drug discovery and materials science research process by enabling the efficient exploration of chemical space around the core scaffold. The coupling of individual reaction steps without the need for isolating intermediates is a key advantage of flow synthesis, streamlining multi-step sequences. nih.gov

Development of Novel Catalytic Applications and Methodologies

The development of new catalytic methods for the synthesis and functionalization of trifluoromethylthiolated compounds is a major research frontier. While methods exist for the trifluoromethylthiolation of arenes and heterocycles, future work will aim for catalysts with higher efficiency, lower environmental impact, and broader substrate scope. An emerging area is dual catalysis, where a combination of a Lewis acid and a Lewis base is used to activate an electrophilic SCF3 source for the regioselective functionalization of arenes and N-heterocycles. acs.org Applying this strategy to the synthesis of this compound could lead to milder reaction conditions and improved yields.

Furthermore, metal-free catalytic systems are gaining traction. A direct electrophilic trifluoromethylthiolation of aromatic compounds has been achieved using a triptycenyl sulfide (B99878) organocatalyst, which enhances the electrophilicity of the SCF3 group through the formation of a sulfonium (B1226848) intermediate. acs.org Future research will likely focus on adapting such metal-free approaches for the synthesis of complex pyridines.

For the functionalization of this compound, a key trend is the development of catalysts for C-H activation. Recently, a method for the C3-selective C–H trifluoromethylthiolation of pyridines via dihydropyridine (B1217469) intermediates was reported, allowing for late-stage functionalization. acs.org Applying this concept could enable the direct introduction of new substituents onto the pyridine ring of the title compound without relying on the pre-existing bromine handle, opening up new avenues for structural diversification.

| Catalyst System | Reaction Type | Potential Future Application for this compound |

| Iron(III) Chloride / Diphenyl Selenide | Dual Lewis Acid/Base Catalyzed Trifluoromethylthiolation acs.org | More efficient and regioselective synthesis of the parent compound. |

| Triptycenyl Sulfide / TfOH | Metal-Free Catalyzed Trifluoromethylthiolation acs.org | Greener synthesis protocols, avoiding transition metal contaminants. |

| Borane Catalysis | C-H Trifluoromethylthiolation via Dihydropyridines acs.org | Direct functionalization of the pyridine ring at other positions. |

| Palladium / Hindered Phosphine (B1218219) Ligands | Cross-coupling Trifluoromethylation beilstein-journals.org | Adaptation for cross-coupling reactions at the bromine position. |

Advanced Spectroscopic Characterization for Mechanistic Elucidation in Complex Systems

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The future in this area involves a synergistic combination of advanced spectroscopic techniques and computational chemistry. For compounds like this compound, detailed mechanistic studies will be essential to unravel the intricacies of catalytic cycles and reaction pathways.

Researchers are increasingly using a combination of experimental data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy with theoretical calculations from Density Functional Theory (DFT) to study the molecular structure and properties of complex fluorinated molecules. researchgate.netresearchgate.net This approach will be applied to investigate the intermediates formed during the catalytic functionalization of this compound. For example, DFT calculations can help rationalize the regioselectivity observed in C-H activation reactions or predict the most favorable coordination modes in metal-catalyzed cross-coupling.

The use of X-ray crystallography to unambiguously determine the structure of reaction products and even stable intermediates is also a key tool. nih.gov Looking forward, the integration of in-situ spectroscopic monitoring within flow reactors will provide real-time data on reaction kinetics and intermediate formation, offering unprecedented mechanistic insights into complex transformations. tue.nl

Broadening the Scope of Synthetic Applications in Emerging Chemical Research Fields

The trifluoromethylpyridine motif is a well-established "privileged scaffold" in agrochemical and pharmaceutical research. nih.govresearchoutreach.orgresearchgate.net The introduction of a trifluoromethylthio (SCF3) group, known for its high lipophilicity and metabolic stability, further enhances the potential of this scaffold. beilstein-journals.org A primary future direction is the systematic exploration of this compound as a key building block for new bioactive molecules.

In medicinal chemistry , this compound is a prime candidate for the synthesis of kinase inhibitors. Research has shown that related pyrazole, pyridine, and pyrimidine (B1678525) derivatives bearing a thiophenyl group can act as dual inhibitors of EGFR and VEGFR-2, which are important targets in cancer therapy. nih.gov The this compound core can be readily elaborated via Suzuki or other cross-coupling reactions at the bromine position to generate libraries of potential anti-cancer agents.

In agrochemicals , where trifluoromethylpyridines are used to create herbicides, fungicides, and insecticides, the title compound offers a new template for discovery. researchoutreach.org The strong electron-withdrawing nature and unique steric profile of the SCF3 group can significantly influence a molecule's biological activity and properties like soil mobility and metabolic degradation pathways.

In materials science , fluorinated pyridines are being explored for the creation of functional materials with specific electronic and optical properties. pipzine-chem.com Future research could investigate the incorporation of this compound into polymers or organic light-emitting diode (OLED) materials, where the high electronegativity and polarizability of the C-S-CF3 moiety could impart desirable characteristics.

Q & A

Q. What methodologies assess the compound’s potential as a fluorinated building block in drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.